6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The benzyl group, piperazino group, isothiazolo group, and pyrimidine dione group contribute to the unique properties of this compound .Scientific Research Applications
Antiviral Research
One of the notable applications of compounds structurally related to "6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione" is in antiviral research. Specifically, derivatives of isothiazolopyrimidine have shown promising antiviral activities. For example, a study identified antiviral agents against HIV-1 infection showcasing the potential of isothiazolopyrimidine derivatives in early-stage viral infection intervention (Okazaki et al., 2015).
Anticancer Properties
The exploration of isothiazolopyrimidines also extends into anticancer research. Compounds within this category have displayed significant activity against various cancer cell lines, including leukemia, sarcoma, and Ehrlich carcinoma. This indicates their potential as templates for developing new anticancer drugs (Machoń et al., 1987).
Antibacterial and Antimicrobial Activities
Further, derivatives of pyrimidines, including those with structural similarities to the compound , have been synthesized and tested for their antibacterial and antimicrobial activities. Some synthesized compounds demonstrated promising results against a range of microbial strains, underlining the utility of these derivatives in developing new antimicrobial agents (Allehyani et al., 2022).
Mechanism of Action
While the exact mechanism of action for this specific compound is not known, similar compounds have been found to inhibit CDK2, a target for cancer treatment . This suggests that “6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” might also have potential applications in cancer treatment .
Properties
IUPAC Name |
6-benzyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c29-20-18-17(24-22(31)28(20)14-15-6-2-1-3-7-15)19(32-25-18)21(30)27-12-10-26(11-13-27)16-8-4-5-9-23-16/h1-9H,10-14H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSIBMDYQPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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